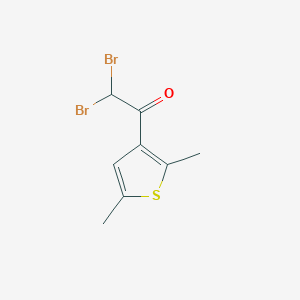
2,2-Dibromo-1-(2,5-dimethyl-3-thienyl)ethanone
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2,2-Dibromo-1-(2,5-dimethyl-3-thienyl)ethanone is an organic compound that belongs to the class of thiophene derivatives. Thiophene is a five-membered aromatic ring containing one sulfur atom. This compound is characterized by the presence of two bromine atoms and a thienyl group, making it a valuable intermediate in organic synthesis and various chemical reactions.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 2,2-Dibromo-1-(2,5-dimethyl-3-thienyl)ethanone typically involves the bromination of 1-(2,5-dimethyl-3-thienyl)ethanone. The reaction is carried out using bromine or brominating agents such as 1,3-dibromo-5,5-dimethylhydantoin (DBDMH) under controlled conditions. The reaction is usually performed in an organic solvent like dichloromethane at room temperature to ensure high yield and selectivity .
Industrial Production Methods
In an industrial setting, the production of this compound can be scaled up using continuous flow reactors. This method allows for better control over reaction parameters, leading to consistent product quality and higher efficiency. The use of automated systems also minimizes the risk of handling hazardous brominating agents.
Analyse Chemischer Reaktionen
Types of Reactions
2,2-Dibromo-1-(2,5-dimethyl-3-thienyl)ethanone undergoes various chemical reactions, including:
Substitution Reactions: The bromine atoms can be substituted by nucleophiles such as amines or thiols, leading to the formation of new derivatives.
Oxidation Reactions: The compound can be oxidized to form sulfoxides or sulfones, depending on the oxidizing agent used.
Reduction Reactions: Reduction of the carbonyl group can yield alcohol derivatives.
Common Reagents and Conditions
Substitution: Nucleophiles like sodium thiolate or primary amines in polar solvents.
Oxidation: Oxidizing agents such as hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride.
Major Products
The major products formed from these reactions include substituted thiophene derivatives, sulfoxides, sulfones, and alcohols, which are valuable intermediates in pharmaceuticals and agrochemicals.
Wissenschaftliche Forschungsanwendungen
2,2-Dibromo-1-(2,5-dimethyl-3-thienyl)ethanone has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of complex organic molecules and heterocyclic compounds.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored as a precursor for the development of new therapeutic agents.
Wirkmechanismus
The mechanism of action of 2,2-Dibromo-1-(2,5-dimethyl-3-thienyl)ethanone involves its interaction with nucleophiles and electrophiles due to the presence of reactive bromine atoms and a carbonyl group. The compound can undergo nucleophilic substitution, where nucleophiles attack the carbon atom bonded to the bromine atoms, leading to the formation of new bonds. Additionally, the carbonyl group can participate in various redox reactions, contributing to its versatility in chemical synthesis .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
- 2,5-Dimethyl-3-thiophenecarboxaldehyde
- 2,5-Dimethylthiophene
- 2-Bromo-1-(2,5-dimethyl-3-thienyl)ethanone
Uniqueness
2,2-Dibromo-1-(2,5-dimethyl-3-thienyl)ethanone is unique due to the presence of two bromine atoms, which enhance its reactivity and make it a valuable intermediate for further functionalization. Its structure allows for diverse chemical transformations, making it a versatile compound in organic synthesis and industrial applications .
Eigenschaften
CAS-Nummer |
122654-18-6 |
|---|---|
Molekularformel |
C8H8Br2OS |
Molekulargewicht |
312.02 g/mol |
IUPAC-Name |
2,2-dibromo-1-(2,5-dimethylthiophen-3-yl)ethanone |
InChI |
InChI=1S/C8H8Br2OS/c1-4-3-6(5(2)12-4)7(11)8(9)10/h3,8H,1-2H3 |
InChI-Schlüssel |
RWZLIGDLAGZFPQ-UHFFFAOYSA-N |
Kanonische SMILES |
CC1=CC(=C(S1)C)C(=O)C(Br)Br |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


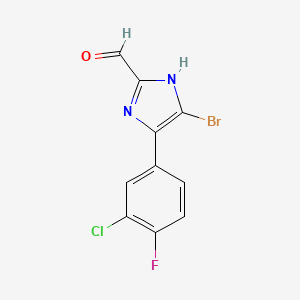

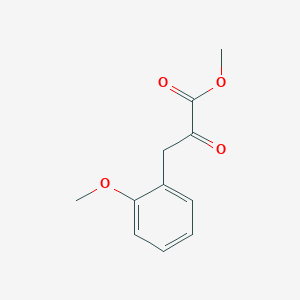


![5-Bromo-8-methyl-[1,2,4]triazolo[1,5-a]pyridine](/img/structure/B13691065.png)

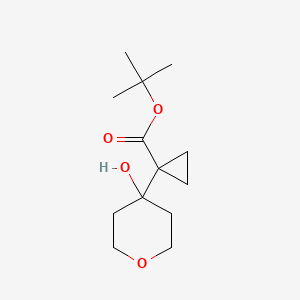
![2-Boc-7-iodo-3,4-dihydropyrrolo[1,2-a]pyrazin-1(2H)-one](/img/structure/B13691076.png)
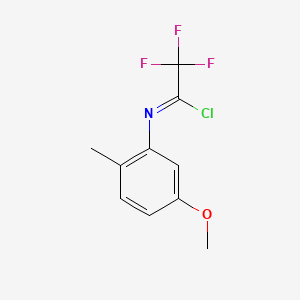
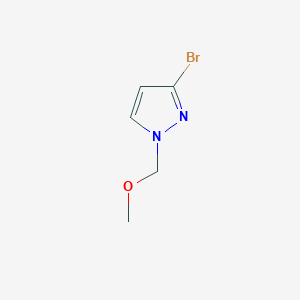
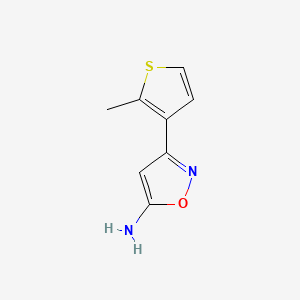
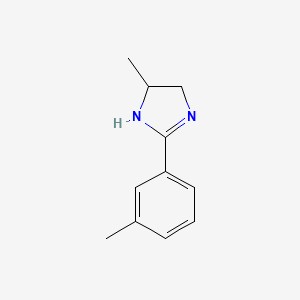
![Ethyl (1R,2R)-2-[[(R)-1-Phenylethyl]amino]cyclopentanecarboxylate](/img/structure/B13691121.png)
